4-Difluoromethoxy-5-fluoro-2-formylpyridine
Overview
Description
4-Difluoromethoxy-5-fluoro-2-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. It consists of a pyridine ring substituted with a formyl group, a difluoromethoxy group, and a fluoro group
Preparation Methods
The synthesis of fluorinated pyridines, including 4-Difluoromethoxy-5-fluoro-2-formylpyridine, involves several methods. One common approach is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Difluoromethoxy-5-fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Difluoromethoxy-5-fluoro-2-formylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and probes in biochemical assays.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-5-fluoro-2-formylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
4-Difluoromethoxy-5-fluoro-2-formylpyridine can be compared with other fluorinated pyridines, such as:
2,3,5-Trifluoropyridine: Similar in having multiple fluorine substitutions but lacks the formyl and difluoromethoxy groups.
4-Fluoro-2-formylpyridine: Contains a formyl group and a single fluorine atom but lacks the difluoromethoxy group.
3,5-Difluoro-2-formylpyridine: Similar in having a formyl group and multiple fluorine atoms but differs in the position of the fluorine substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDKDFXNXYNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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